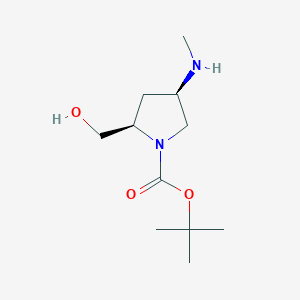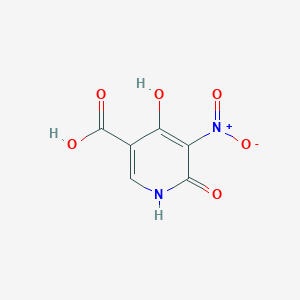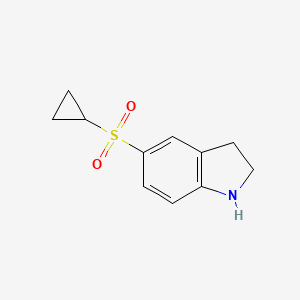
5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole is an organic compound that features a cyclopropane ring attached to a sulfonyl group, which is further connected to a dihydroindole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole typically involves the following steps:
Formation of the Cyclopropanesulfonyl Chloride: This is achieved by reacting cyclopropane with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The cyclopropanesulfonyl chloride is then reacted with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the sulfonyl chloride group is replaced by the indole moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Using methods such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of sulfonyl-containing compounds with biological targets.
Industrial Chemistry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that contain nucleophilic sites, such as thiol or amine groups.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
5-(Cyclopropanesulfonyl)-1H-indole: Lacks the dihydro component, leading to different reactivity and applications.
5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole, resulting in different chemical properties.
Uniqueness
5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole is unique due to its combination of a cyclopropane ring and a sulfonyl group attached to a dihydroindole structure. This unique arrangement imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C11H13NO2S |
|---|---|
分子量 |
223.29 g/mol |
IUPAC名 |
5-cyclopropylsulfonyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H13NO2S/c13-15(14,9-1-2-9)10-3-4-11-8(7-10)5-6-12-11/h3-4,7,9,12H,1-2,5-6H2 |
InChIキー |
VVPHEBXQODZRAL-UHFFFAOYSA-N |
正規SMILES |
C1CC1S(=O)(=O)C2=CC3=C(C=C2)NCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


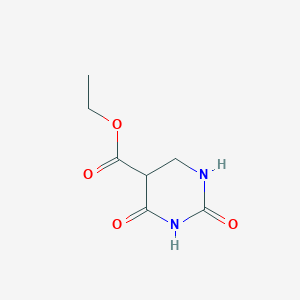


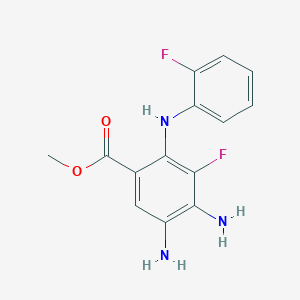
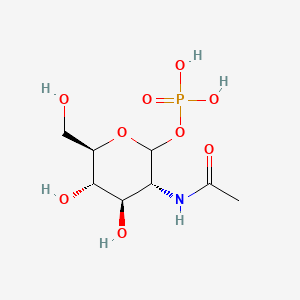
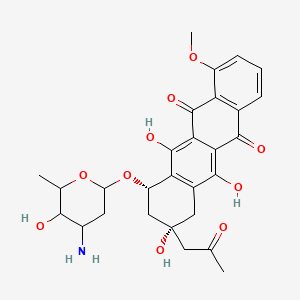
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
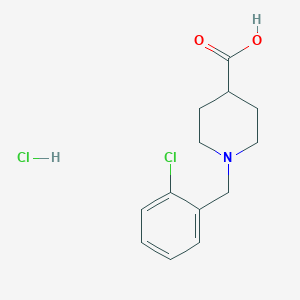
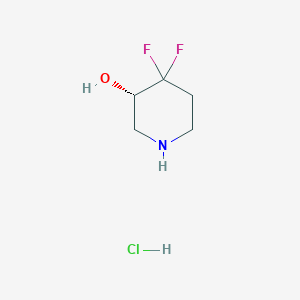
![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)


